molecular formula C7H6FNO B3030811 5-Fluoro-2-methylnicotinaldehyde CAS No. 959616-51-4

5-Fluoro-2-methylnicotinaldehyde

Cat. No.: B3030811
CAS No.: 959616-51-4
M. Wt: 139.13
InChI Key: QWGOSSJWSWZNDE-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H6FNO It is a derivative of nicotinaldehyde, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a methyl group

Scientific Research Applications

5-Fluoro-2-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Future Directions

While specific future directions for 5-Fluoro-2-methylnicotinaldehyde are not mentioned, related compounds like 5-fluoro-2-oxindole derivatives have been synthesized and investigated for their α-glucosidase inhibitory activities, indicating potential future directions in the development of novel α-glucosidase inhibitors .

Mechanism of Action

Target of Action

The primary target of 5-Fluoro-2-methylnicotinaldehyde, also known as 5-fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By inhibiting TS, 5-FU disrupts DNA synthesis, which is vital for cell replication and survival .

Mode of Action

5-FU acts primarily as a TS inhibitor . The main mechanism of action is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS to form a covalently bound ternary complex . This binding interrupts the action of TS, blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .

Biochemical Pathways

5-FU affects several biochemical pathways. It is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) . This inhibition disrupts DNA synthesis, leading to cell death . Non-coding RNAs also play a role in the response to 5-FU, affecting cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Pharmacokinetics

The pharmacokinetics of 5-FU is characterized by marked interpatient variability . Understanding the metabolic pathways followed by 5-FU has led to strategies to optimize therapy with this agent . The oral bioavailability of FdCyd alone is approximately 4%. Coadministration with tetrahydrouridine (THU), a cytidine deaminase inhibitor, increases exposure to FdCyd and decreases exposure to its metabolites .

Result of Action

The result of 5-FU’s action is the disruption of DNA synthesis, leading to cell death . This makes 5-FU an effective antineoplastic agent, used in the treatment of various types of cancer, including colon, esophageal, gastric, rectum, breast, biliary tract, stomach, head and neck, cervical, pancreas, renal cell, and carcinoid .

Action Environment

The action, efficacy, and stability of 5-FU can be influenced by various environmental factors. For instance, the compound’s stability can be affected by storage conditions. Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation during handling . Furthermore, the compound’s action and efficacy can be influenced by the patient’s physiological environment, such as the presence of certain enzymes or other drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylnicotinaldehyde typically involves the fluorination of 2-methylnicotinaldehyde. One common method is the electrophilic fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as halogenation, methylation, and oxidation, followed by purification techniques like distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Fluoro-2-methylpyridine-3-carboxylic acid.

    Reduction: 5-Fluoro-2-methyl-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxynicotinaldehyde
  • 5-Fluoro-2-methylpyridine
  • 2-Fluoro-5-methylnicotinaldehyde

Uniqueness

5-Fluoro-2-methylnicotinaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-2-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5-6(4-10)2-7(8)3-9-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGOSSJWSWZNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265720
Record name 5-Fluoro-2-methyl-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959616-51-4
Record name 5-Fluoro-2-methyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959616-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methyl-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 32 mg of (5-fluoro-2-methylpyridin-3-yl)methanol in 2 mL of dichloromethane, 80 mg of molecular sieves 3 A and 40 mg of 4-methylmorpholine N-oxide were added, and the mixture was stirred at room temperature for 30 minutes. Thereto was added 6.0 mg of tetrapropyl ammonium perruthenate, and the mixture was stirred at room temperature for 1 hour 30 minutes. The insoluble substance was filtered off, and the solvent was distilled off under reduced pressure. The resultant residue was purified by silica gel column chromatography using an eluent of chloroform:methanol=100:1 to obtain 20 mg of 5-fluoro-2-methylnicotinaldehyde as a colorless oily substance.
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 32 mg of (5-fluoro-2-methylpyridin-3-yl)methanol in 2 mL of dichloromethane, 80 mg of molecular sieves 3A and 40 mg of 4-methylmorpholine N-oxide were added, and the mixture was stirred at room temperature for 30 minutes. Thereto was added 6.0 mg of tetrapropyl ammonium perruthenate, and the mixture was stirred at room temperature for 1 hour 30 minutes. The insoluble substance was filtered off, and the solvent was distilled off under reduced pressure. The resultant residue was purified by silica gel column chromatography using an eluent of chloroform:methanol=100:1 to obtain 20 mg of 5-fluoro-2-methylnicotinaldehyde as a colorless oily substance.
Quantity
32 mg
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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